molecular formula C18H28N4O2S B15116143 2-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole

2-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B15116143
M. Wt: 364.5 g/mol
InChI Key: WRCYMVGAQFIEOF-UHFFFAOYSA-N
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Description

2-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with appropriate agents . The reaction conditions often require the use of catalysts such as sodium alkoxide solutions (sodium ethoxide or sodium methoxide) to facilitate the cyclocondensation process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole stands out due to its unique combination of heterocyclic rings and functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H28N4O2S

Molecular Weight

364.5 g/mol

IUPAC Name

2-methyl-4-[5-(2-methylpropylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C18H28N4O2S/c1-12(2)11-25(23,24)22-9-14-7-21(8-15(14)10-22)18-16-5-4-6-17(16)19-13(3)20-18/h12,14-15H,4-11H2,1-3H3

InChI Key

WRCYMVGAQFIEOF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)S(=O)(=O)CC(C)C

Origin of Product

United States

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